

Desmethylastemizole: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Desmethylastemizole

Cat. No.: B192726

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An In-depth Review of the Molecular Profile, Pharmacological Activity, and Analytical Methodologies for the Primary Active Metabolite of Astemizole.

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac-related side effects.[1] As the primary mediator of both the therapeutic and adverse effects of the parent drug, a thorough understanding of **Desmethylastemizole**'s molecular characteristics, mechanism of action, and pharmacokinetic profile is critical for researchers in the fields of pharmacology, toxicology, and drug development. This document provides a comprehensive technical overview of **Desmethylastemizole**, consolidating its physicochemical properties, pharmacological actions, and relevant experimental protocols.

Molecular and Physicochemical Properties

Desmethylastemizole, also known as O-Desmethyl Astemizole, is a benzimidazole derivative. [2] Its core structure is essential for its biological activity. A summary of its key identifiers and physicochemical properties is presented below.

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-[2-[4-[[1-(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol	[3]
CAS Number	73736-50-2	[3]
Molecular Formula	C ₂₇ H ₂₉ FN ₄ O	[3]
Synonyms	O-Desmethylastemizole, O-Demethylastemizole, R 44271	

Physicochemical Data

Quantitative physicochemical data for **Desmethylastemizole** is crucial for formulation development and pharmacokinetic modeling. The following table summarizes key computed and available experimental properties.

Property	Value	Data Type	Reference
Molecular Weight	444.54 g/mol	Experimental	
Monoisotopic Mass	444.23254 Da	Computed	
logP (Octanol-Water Partition Coefficient)	5.6	Computed	
Topological Polar Surface Area (TPSA)	53.3 Å ²	Computed	
pKa (most basic)	8.5 (Predicted)	Computed	N/A
Solubility	Data not readily available. The parent drug, astemizole, is soluble in DMSO and ethanol.	N/A	
Melting Point	Data not readily available.	N/A	N/A

Pharmacology and Mechanism of Action

Desmethylastemizole is an antagonist of the histamine H1 receptor, which accounts for its antihistaminic properties. However, its most significant pharmacological effect from a drug safety perspective is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

hERG Channel Blockade

The hERG channel is critical for cardiac repolarization. Inhibition of this channel by **Desmethylastemizole** delays the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This effect increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Experimental studies have shown that **Desmethylastemizole** and its parent drug, astemizole, are equipotent in their ability to block hERG channels, with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.0 nM and 0.9 nM, respectively.

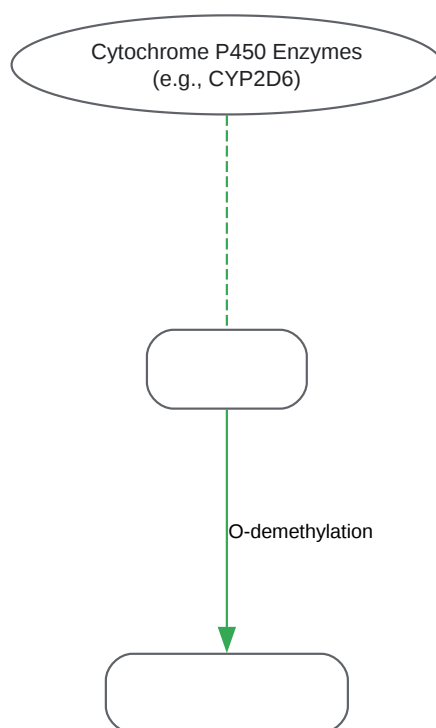
Pharmacokinetics

Following oral administration, astemizole is rapidly and extensively metabolized to **Desmethylastemizole**. This metabolite has a very long elimination half-life, ranging from 9 to 13 days. Consequently, upon chronic administration, the steady-state serum concentration of **Desmethylastemizole** far exceeds that of the parent drug, making it the primary compound responsible for the observed clinical effects and cardiotoxicity.

Signaling and Metabolic Pathways

Metabolism of Astemizole

Astemizole undergoes O-demethylation to form its active metabolite, **Desmethylastemizole**. This metabolic conversion is a critical step in its bioactivation. While CYP3A4 plays a minor role, other cytochrome P450 isozymes are primarily responsible for this reaction.

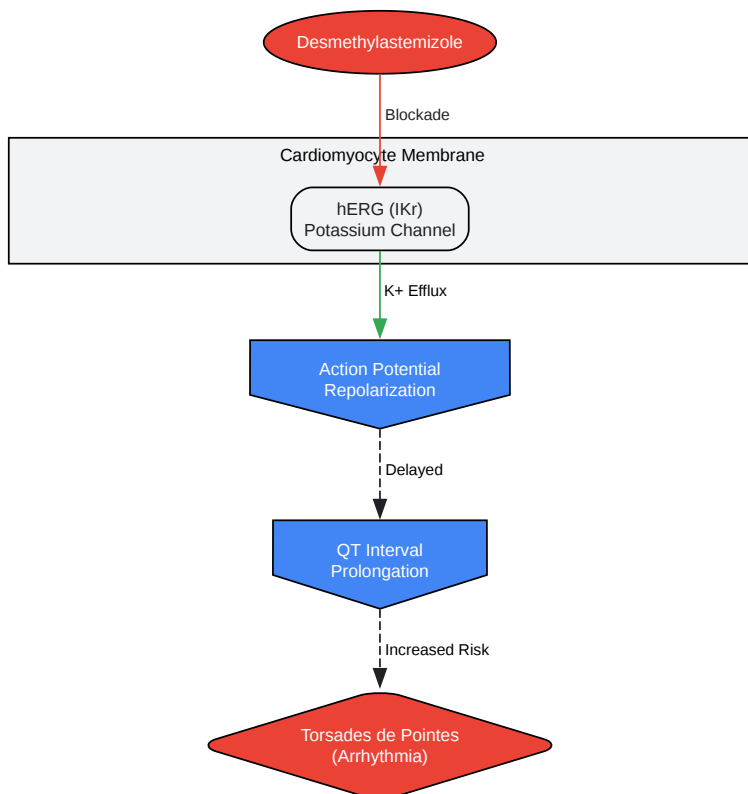


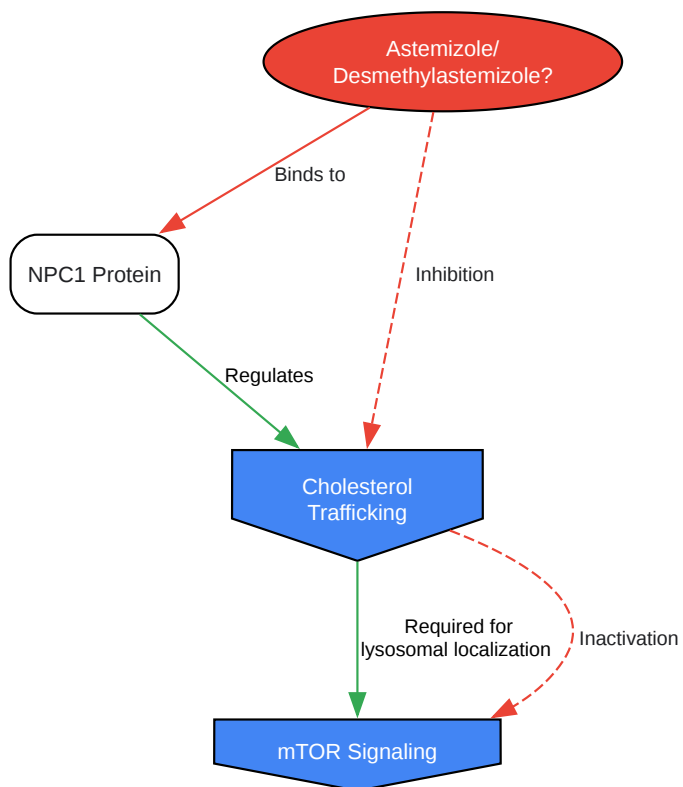
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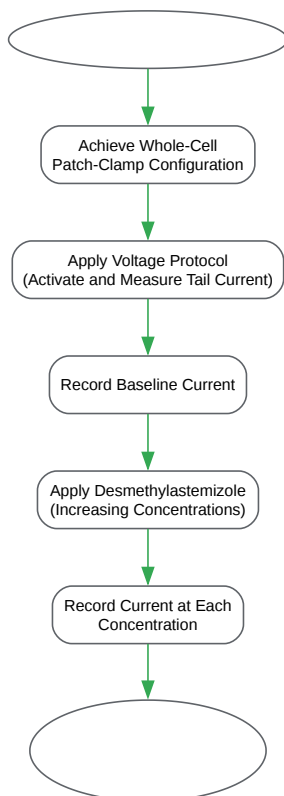
Metabolic conversion of Astemizole to **Desmethylastemizole**.

Mechanism of hERG Blockade and Cardiotoxicity

The blockade of the hERG potassium channel by **Desmethylastemizole** directly impacts the electrophysiology of cardiomyocytes.







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